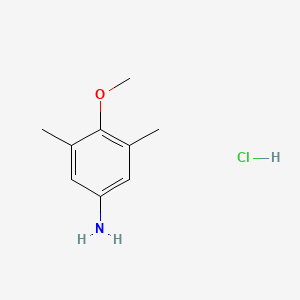

4-Methoxy-3,5-dimethylaniline HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-3,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)5-7(2)9(6)11-3;/h4-5H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFOMDOKIQPLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158400-44-3 | |

| Record name | Benzenamine, 4-methoxy-3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158400-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Methoxy-3,5-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-3,5-dimethylaniline hydrochloride (HCl). Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature and databases, this guide also includes data for the corresponding free base, 4-Methoxy-3,5-dimethylaniline, for reference and comparison. Furthermore, standardized experimental protocols for determining key physical properties are detailed to assist researchers in their own characterization efforts.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties for both 4-Methoxy-3,5-dimethylaniline hydrochloride and its free base form.

Table 1: Physical and Chemical Properties of 4-Methoxy-3,5-dimethylaniline Hydrochloride

| Property | Value | Source |

| Chemical Name | 4-Methoxy-3,5-dimethylaniline hydrochloride | IUPAC |

| CAS Number | 158400-44-3 | |

| Molecular Formula | C₉H₁₄ClNO | |

| Molecular Weight | 187.67 g/mol | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Table 2: Physical and Chemical Properties of 4-Methoxy-3,5-dimethylaniline (Free Base)

| Property | Value | Source |

| Chemical Name | 4-Methoxy-3,5-dimethylaniline | IUPAC |

| CAS Number | 39785-37-0 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1] |

| Melting Point | 62-65 °C | [2] |

| Boiling Point | 251.8 °C at 760 mmHg | [2] |

| Density | 1.019 g/cm³ | [2] |

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for 4-Methoxy-3,5-dimethylaniline hydrochloride was found in the surveyed literature. However, spectral information for the free base is available and can serve as a useful reference.

Table 3: Spectral Data for 4-Methoxy-3,5-dimethylaniline (Free Base)

| Spectrum Type | Key Peaks/Signals | Source |

| GC-MS | m/z top peak: 136; 2nd highest: 151; 3rd highest: 108 | PubChem CID 4166097 |

| Infrared (IR) | Vapor Phase IR Spectra available | PubChem CID 4166097 |

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of amine hydrochlorides. These can be adapted for the specific characterization of 4-Methoxy-3,5-dimethylaniline HCl.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 0.1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved, the process is repeated with a larger amount of solute to determine the saturation point. If the solid has not dissolved, the process is repeated with a larger volume of solvent.

-

This procedure is repeated for a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and spectral characterization of a chemical compound like this compound.

Caption: Logical workflow for the physical characterization of a chemical compound.

References

A Comprehensive Technical Guide to 4-Methoxy-3,5-dimethylaniline Hydrochloride

This technical guide provides an in-depth overview of 4-Methoxy-3,5-dimethylaniline hydrochloride, a substituted aniline derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and discusses its potential applications.

Chemical Structure and Properties

4-Methoxy-3,5-dimethylaniline hydrochloride is the hydrochloride salt of the organic compound 4-methoxy-3,5-dimethylaniline. The presence of the methoxy and dimethyl functional groups on the aniline ring influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | 4-methoxy-3,5-dimethylaniline hydrochloride | |

| Molecular Formula | C₉H₁₄ClNO | |

| Molecular Weight | 187.67 g/mol | |

| CAS Number | 158400-44-3 | |

| InChI Key | ZIFOMDOKIQPLAL-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C)N.Cl | [1] |

| Purity | Typically ≥96% | |

| Physical Form | Solid |

Note: Some data may be for the free base, 4-methoxy-3,5-dimethylaniline (C₉H₁₃NO, MW: 151.21 g/mol ), as specific data for the hydrochloride salt is not always available.[2]

Synthesis and Experimental Protocols

The synthesis of 4-methoxy-3,5-dimethylaniline hydrochloride can be achieved through a multi-step process, typically involving the reduction of a nitrated precursor, followed by conversion to the hydrochloride salt.

Synthesis of 4-Methoxy-3,5-dimethylaniline

A common route for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. An analogous procedure for the synthesis of 4-methoxy-2,6-dimethylaniline from 5-methoxy-1,3-dimethyl-2-nitrobenzene using tin(II) chloride is described below.[3] This can be adapted for the synthesis of 4-methoxy-3,5-dimethylaniline from a suitable nitrated precursor.

Experimental Protocol: Reduction of a Nitroaromatic Precursor

-

To a solution of the starting nitro compound (e.g., 1-methoxy-2,4-dimethyl-5-nitrobenzene) (10 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (50 mmol).

-

Reflux the mixture overnight.

-

After cooling, add ice to the reaction mixture and basify with a 2N NaOH solution.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the aqueous solution with dichloromethane (4 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue using silica gel column chromatography to yield the desired aniline.

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid. An analogous procedure for the preparation of 4-methoxy-N-ethylamphetamine HCl is as follows.[4]

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified 4-methoxy-3,5-dimethylaniline free base in a suitable solvent such as isopropanol or diethyl ether.

-

Treat the solution with isopropanolic HCl or ethereal HCl until the pH is acidic (e.g., pH 5).[4]

-

If precipitation occurs, dilute with a non-polar solvent like diethyl ether to facilitate complete precipitation.[4]

-

Collect the resulting precipitate by suction filtration.

-

Wash the solid with additional diethyl ether to remove any excess HCl.

-

Dry the product under vacuum to yield 4-methoxy-3,5-dimethylaniline hydrochloride as a crystalline solid.

Spectroscopic Characterization

The structure and purity of 4-methoxy-3,5-dimethylaniline hydrochloride can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Methoxy-3,5-dimethylaniline and Related Compounds

| Technique | Data | Source |

| ¹H NMR | Data for the free base of the closely related 4-methoxy-N-methylaniline (400 MHz, CDCl₃) shows characteristic peaks at δ 6.82 (d, J = 8.7 Hz, 2H, aromatic), 6.60 (d, J = 8.6 Hz, 2H, aromatic), 3.77 (s, 3H, -OCH₃), and 2.81 (s, 3H, -NCH₃). | [5] |

| ¹³C NMR | For 4-methoxy-N-methylaniline (101 MHz, CDCl₃), signals are observed at δ 152.13, 143.75, 114.96, 113.67, 55.89, and 31.63. | [5] |

| Mass Spec. | GC-MS data for 4-methoxy-3,5-dimethylaniline shows major fragments (m/z) at 151 (M+), 136, and 108. | [2] |

| FTIR | The FTIR spectrum of an amine hydrochloride typically displays absorbances in the 2000-2700 cm⁻¹ range, consistent with an amine-halogen ion pair, along with significant aliphatic C-H stretching absorbances between 2800-3000 cm⁻¹. | [6] |

Applications in Research and Development

Substituted anilines, such as 4-methoxy-3,5-dimethylaniline hydrochloride, are valuable intermediates in organic synthesis. They serve as precursors for the construction of more complex molecules and are utilized in the development of novel compounds in medicinal chemistry and materials science.[7] The reactivity of the aniline core allows for a variety of chemical transformations, making it a versatile building block in drug discovery and development.[7]

Visualizing Synthesis and Experimental Workflows

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the characterization of 4-methoxy-3,5-dimethylaniline hydrochloride.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for synthesis and characterization.

Safety and Handling

4-Methoxy-3,5-dimethylaniline hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and working with 4-methoxy-3,5-dimethylaniline hydrochloride. For further details, researchers are encouraged to consult the cited literature and supplier documentation.

References

- 1. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methoxy-N-methylaniline hydrochloride | 10541-33-0 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 4-Methoxy-3,5-dimethylaniline HCl (CAS: 158400-44-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline hydrochloride, a substituted aniline with potential applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, plausible synthetic routes, and general reactivity, offering insights for its use in research and development.

Physicochemical Properties

4-Methoxy-3,5-dimethylaniline hydrochloride is the salt form of the free base, 4-Methoxy-3,5-dimethylaniline. The hydrochloride form generally offers improved stability and solubility in aqueous media. Key physicochemical data for both the hydrochloride salt and the corresponding free base are summarized below for comparative analysis.

| Property | 4-Methoxy-3,5-dimethylaniline HCl | 4-Methoxy-3,5-dimethylaniline (Free Base) |

| CAS Number | 158400-44-3[1][2] | 39785-37-0[3] |

| Molecular Formula | C₉H₁₄ClNO[2] | C₉H₁₃NO[3][4] |

| Molecular Weight | 187.67 g/mol [2] | 151.21 g/mol [3] |

| IUPAC Name | 4-methoxy-3,5-dimethylaniline hydrochloride[2] | 4-methoxy-3,5-dimethylaniline[3] |

| Synonyms | Not available | 4-Amino-2,6-dimethylanisole, 3,5-dimethyl-4-methoxyaniline[3] |

| Purity | Typically ≥96%[2] | Not applicable |

| Computed XLogP3 | Not available | 1.9[3] |

| InChI Key | ZIFOMDOKIQPLAL-UHFFFAOYSA-N[2] | HUPGZEYAAFYLSC-UHFFFAOYSA-N[3][4] |

Synthesis and Experimental Protocols

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Methoxy-3,5-dimethylaniline from a Nitro-Precursor

This protocol describes a general method for the reduction of a nitroaromatic precursor to the corresponding aniline, which is a key step in the proposed synthesis.

Materials:

-

1-Methoxy-2,6-dimethyl-4-nitrobenzene (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)[5]

-

Ethanol

-

2N Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of 1-Methoxy-2,6-dimethyl-4-nitrobenzene in ethanol, add tin(II) chloride dihydrate.[5]

-

Reflux the mixture overnight.[5]

-

After cooling, add ice to the reaction mixture and basify with 2N NaOH until the solution is alkaline.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous solution with dichloromethane (4 x 30 mL).[5]

-

Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.[5]

-

Purify the resulting crude 4-Methoxy-3,5-dimethylaniline using silica gel column chromatography.

-

To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reactivity and Potential Applications in Drug Discovery

Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates and structural motifs in a vast array of therapeutic agents. The reactivity of the aniline core, particularly its nucleophilicity and the susceptibility of the aromatic ring to electrophilic substitution, makes it a versatile building block.

While specific biological activities for this compound are not yet documented, its structural features suggest potential as a precursor in drug discovery programs. For instance, aniline derivatives are key components in the synthesis of kinase inhibitors and other targeted therapies. A study on novel phenoxy-N-phenylaniline derivatives identified a potent c-Myc inhibitor for colorectal cancer, highlighting the therapeutic potential of complex molecules built from aniline scaffolds.[6]

Caption: Role of substituted anilines in a typical drug discovery workflow.

The methoxy and dimethyl substitutions on the aniline ring of 4-Methoxy-3,5-dimethylaniline can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Researchers can leverage this compound as a starting material for the synthesis of novel molecules with potential biological activity.

Conclusion

This compound is a chemical intermediate with properties that make it a valuable tool for synthetic and medicinal chemists. While specific applications are yet to be extensively explored and documented, its structural similarity to known pharmacophores suggests its potential as a building block in the development of new therapeutic agents. The synthetic protocols and reactivity profile outlined in this guide provide a foundation for its further investigation and utilization in research and drug discovery.

References

- 1. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3,5-dimethylaniline hydrochloride | 158400-44-3 [sigmaaldrich.com]

- 3. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-methoxy-3,5-dimethylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Methoxy-3,5-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline hydrochloride, a key chemical intermediate. The document details its physicochemical properties, outlines a representative synthetic protocol, and presents logical and procedural workflows through structured diagrams.

Physicochemical and Structural Data

4-Methoxy-3,5-dimethylaniline hydrochloride is the salt form of the organic base 4-methoxy-3,5-dimethylaniline. The hydrochloride form often enhances stability and solubility in aqueous media, making it suitable for various applications in chemical synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt.

| Property | 4-Methoxy-3,5-dimethylaniline HCl | 4-Methoxy-3,5-dimethylaniline (Free Base) |

| Molecular Weight | 187.67 g/mol | 151.21 g/mol [1][2] |

| Molecular Formula | C₉H₁₄ClNO[3] | C₉H₁₃NO[1][2] |

| CAS Number | 158400-44-3 | 39785-37-0[1][2] |

| IUPAC Name | 4-methoxy-3,5-dimethylaniline hydrochloride | 4-methoxy-3,5-dimethylaniline[2] |

| Melting Point | No data available | 62-65 °C[1] |

| Boiling Point | No data available | 251.8 °C at 760 mmHg[1] |

| Density | No data available | 1.019 g/cm³[1] |

| InChI Key | ZIFOMDOKIQPLAL-UHFFFAOYSA-N | HUPGZEYAAFYLSC-UHFFFAOYSA-N[1][2] |

Synthesis and Experimental Protocol

Representative Synthetic Pathway

A plausible synthetic route starts from 3,5-dimethylanisole. The key steps are:

-

Nitration: Introduction of a nitro group onto the aromatic ring at the para-position relative to the methoxy group.

-

Reduction: Conversion of the nitro group to an amino group.

-

Salt Formation: Reaction of the resulting aniline with hydrochloric acid to form the hydrochloride salt.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 4-Methoxy-3,5-dimethylaniline hydrochloride.

Materials:

-

3,5-Dimethylanisole

-

Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid)

-

Reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation)

-

Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether)

-

Organic solvents (e.g., dichloromethane, ethanol, diethyl ether)

-

Sodium bicarbonate or sodium hydroxide solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Step 1: Nitration of 3,5-Dimethylanisole

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,5-dimethylanisole to a pre-cooled nitrating mixture.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir for a specified time while monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-3,5-dimethylanisole.

Step 2: Reduction of 4-Nitro-3,5-dimethylanisole

-

Dissolve the crude nitro compound from the previous step in a suitable solvent such as ethanol.

-

Add a reducing agent. If using tin(II) chloride, it is typically dissolved in concentrated hydrochloric acid and added to the nitro compound solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extract the product, 4-methoxy-3,5-dimethylaniline, with an organic solvent.

-

Combine the organic extracts, wash with water, dry over a drying agent, and remove the solvent under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-methoxy-3,5-dimethylaniline in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Methoxy-3,5-dimethylaniline hydrochloride.

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationship between the free base and its salt, as well as the experimental workflow for its synthesis.

Caption: Relationship between the free base and its hydrochloride salt.

Caption: Representative workflow for the synthesis of this compound.

Applications in Research and Development

4-Methoxy-3,5-dimethylaniline and its derivatives are valuable intermediates in organic synthesis. For instance, related structures are precursors in the synthesis of pharmaceuticals. Notably, 4-methoxy-2-nitroaniline, a structurally similar compound, is a key intermediate in the production of omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers.[4] The functional groups on 4-Methoxy-3,5-dimethylaniline—the amine and the electron-rich aromatic ring—allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules in drug discovery and materials science.

References

- 1. echemi.com [echemi.com]

- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline HCl with a Focus on Solubility

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative. Substituted anilines are a class of compounds with significant interest in medicinal chemistry and materials science, often serving as precursors in the synthesis of more complex molecules, including dyes and pharmaceuticals.[1] The hydrochloride salt form is common for amines, as it generally enhances stability and aqueous solubility. Understanding the solubility of such a compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and routes of administration.

This technical guide collates available information on 4-Methoxy-3,5-dimethylaniline and provides a framework for its physicochemical characterization, with a primary focus on solubility determination.

Physicochemical Properties

A summary of the known and computed properties of 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt is presented below.

Table 1: General Properties of 4-Methoxy-3,5-dimethylaniline

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[2] |

| Molecular Weight | 151.21 g/mol | PubChem[2] |

| IUPAC Name | 4-methoxy-3,5-dimethylaniline | PubChem[2] |

| CAS Number | 39785-37-0 | PubChem[2] |

| Computed XLogP3 | 1.9 | PubChem[2] |

Table 2: General Properties of 4-Methoxy-3,5-dimethylaniline HCl

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO | PubChem[3] |

| Molecular Weight | 187.67 g/mol | Sigma-Aldrich |

| CAS Number | 158400-44-3 | Sigma-Aldrich |

Synthesis and Purification Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a general workflow can be inferred from standard organic synthesis techniques for similar substituted anilines.[4][5]

Experimental Protocol for Solubility Determination

The following outlines a general experimental protocol for determining the equilibrium solubility of an amine hydrochloride salt, such as this compound, in various solvents. This method is based on the shake-flask technique, a standard approach in pharmaceutical sciences.

Objective: To determine the saturation solubility of this compound in selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO)) at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factors.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

References

- 1. 4-Methoxy-N-methylaniline hydrochloride | 10541-33-0 | Benchchem [benchchem.com]

- 2. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H14ClNO | CID 19032380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

Technical Guide: Spectral Analysis of 4-Methoxy-3,5-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-3,5-dimethylaniline, the free base of the titled compound. Due to the limited availability of public spectral data for the hydrochloride salt, this document focuses on the free base, with annotations on the expected spectral changes upon protonation to the hydrochloride form. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methoxy-3,5-dimethylaniline.

Table 1: 1H NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| Value not available | s | 2H | Ar-H |

| Value not available | s | 3H | O-CH 3 |

| Value not available | s | 6H | Ar-CH 3 |

| Value not available | br s | 2H | NH 2 |

Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the searched literature. The expected multiplicities and integrations are provided based on the molecular structure. For the HCl salt, the NH2 signal would shift significantly downfield and may appear as a broader singlet (NH3+).

Table 2: 13C NMR Spectral Data of 4-Methoxy-3,5-dimethylaniline

| Chemical Shift (δ) [ppm] | Assignment |

| Value not available | C -NH2 |

| Value not available | C -OCH3 |

| Value not available | Ar-C H |

| Value not available | Ar-C -CH3 |

| Value not available | O-C H3 |

| Value not available | Ar-C H3 |

Note: Specific chemical shift values for 4-Methoxy-3,5-dimethylaniline were not available in the searched literature. The expected carbon environments are listed. Upon protonation to the HCl salt, the chemical shifts of the aromatic carbons, particularly the carbon attached to the amino group, would be expected to shift.

Table 3: IR Spectral Data of 4-Methoxy-3,5-dimethylaniline

| Wavenumber (cm-1) | Intensity | Assignment |

| Value not available | Strong, sharp | N-H stretch (symmetric & asymmetric) |

| Value not available | Strong | C-H stretch (aromatic & aliphatic) |

| Value not available | Medium | C=C stretch (aromatic) |

| Value not available | Strong | C-O stretch (aryl ether) |

| Value not available | Medium | N-H bend |

Note: Specific absorption peaks for 4-Methoxy-3,5-dimethylaniline were not available in the searched literature. The expected characteristic absorption regions are provided. For the HCl salt, the N-H stretching region would be significantly altered, showing broad absorptions for the NH3+ group, and the N-H bending vibrations would also shift.

Table 4: Mass Spectrometry Data of 4-Methoxy-3,5-dimethylaniline

| m/z | Proposed Fragment |

| 151 | [M]+• (Molecular Ion) |

| 136 | [M - CH3]+ |

| 108 | [M - CH3 - CO]+ |

Data sourced from PubChem CID 4166097.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 4-Methoxy-3,5-dimethylaniline (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

For 1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be varied to achieve an adequate signal-to-noise ratio.

-

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive 13C nuclei. A larger number of scans is generally required compared to 1H NMR.

-

-

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample like 4-Methoxy-3,5-dimethylaniline, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with a high-energy electron beam (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion ([M]+•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, which is a plot of the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylaniline HCl: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylaniline hydrochloride (HCl), a substituted aniline derivative of interest to researchers, scientists, and professionals in drug development. While a definitive historical record of its initial discovery remains elusive in readily available literature, this document details its synthesis, physicochemical properties, and known applications, with a focus on its role as a key chemical intermediate. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided.

Introduction

4-Methoxy-3,5-dimethylaniline, also known by synonyms such as 4-Amino-2,6-dimethylanisole and 4-Methoxy-3,5-xylidine, is an aromatic amine with the chemical formula C₉H₁₃NO. Its hydrochloride salt is a common form for handling and storage. This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. While its historical discovery is not prominently documented, its utility in the synthesis of complex molecules underscores its importance in modern chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt is provided below.

Table 1: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline

| Property | Value | Source |

| CAS Number | 39785-37-0 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 62-65 °C | - |

| Boiling Point | 251.8 °C at 760 mmHg | - |

| Density | 1.019 g/cm³ | - |

Table 2: Physicochemical Properties of 4-Methoxy-3,5-dimethylaniline HCl

| Property | Value | Source |

| CAS Number | 158400-44-3 | [2] |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | - |

Synthesis of 4-Methoxy-3,5-dimethylaniline

Several synthetic routes to 4-Methoxy-3,5-dimethylaniline have been reported. The two primary methods involve the methylation of a phenol precursor and the reduction of a nitroaromatic compound.

Synthesis via Methylation of 4-Amino-3,5-dimethylphenol

One common laboratory-scale synthesis involves the methylation of 4-amino-3,5-dimethylphenol.

Under an inert argon atmosphere, 4-amino-3,5-dimethylphenol (50 mg, 0.36 mmol) and sodium 2-methylpropan-2-ol (52 mg, 0.55 mmol) are dissolved in 1 mL of anhydrous dimethylformamide (DMF). To this solution, iodomethane (0.021 mL, 0.33 mmol) is added, and the reaction mixture is stirred overnight at room temperature. Upon completion, the reaction is diluted with dichloromethane (20 mL) and washed sequentially with aqueous sodium hydroxide (2 x 15 mL) and saturated saline solution (2 x 15 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield 4-methoxy-2,6-dimethylaniline.[3]

Synthesis via Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Another established method is the reduction of the corresponding nitro-substituted benzene derivative.

To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.81 g, 10 mmol) in ethanol (20 mL), tin(II) chloride dihydrate (11.51 g, 50 mmol) is added. The mixture is then refluxed overnight. After cooling, ice is added to the reaction mixture, followed by basification with 2N NaOH. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting aqueous solution is extracted with dichloromethane (4 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford the final product.[3]

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways to 4-Methoxy-3,5-dimethylaniline.

References

An In-Depth Technical Guide to the Theoretical Properties of 4-Methoxy-3,5-dimethylaniline HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 4-Methoxy-3,5-dimethylaniline hydrochloride. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on data presentation, experimental context, and visual representation of key concepts.

Core Physicochemical and Spectroscopic Properties

The hydrochloride salt of 4-Methoxy-3,5-dimethylaniline is a key intermediate in organic synthesis. A summary of its fundamental properties, along with those of its free base, is presented below.

Physicochemical Properties

| Property | Value (for HCl Salt) | Value (for Free Base) | Source |

| Molecular Formula | C₉H₁₄ClNO | C₉H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 187.67 g/mol | 151.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 158400-44-3 | 39785-37-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted XlogP | - | 1.9 | --INVALID-LINK-- |

| Topological Polar Surface Area | - | 35.3 Ų | --INVALID-LINK-- |

| Predicted pKa (strongest basic) | Not available | Not available | - |

| Predicted Aqueous Solubility | Not available | Not available | - |

Spectroscopic Data Summary (for Free Base)

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Data not explicitly detailed in search results, but spectra are available for reference. | --INVALID-LINK-- |

| GC-MS | Top peaks at m/z 136, 151, 108. | --INVALID-LINK-- |

| IR | Vapor phase IR spectra are available for reference. | --INVALID-LINK-- |

Proposed Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-3,5-dimethylaniline HCl was not found in the available literature, a plausible synthetic route can be constructed based on established methods for analogous compounds, such as the synthesis of its isomer, 4-methoxy-2,6-dimethylaniline[1]. The proposed synthesis involves the nitration of 3,5-dimethylphenol, followed by methylation, reduction of the nitro group, and subsequent conversion to the hydrochloride salt.

Proposed Synthesis of this compound

Step 1: Nitration of 3,5-dimethylphenol

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3,5-dimethylphenol in a minimal amount of glacial acetic acid.

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water until neutral, and dry to obtain 2-nitro-3,5-dimethylphenol and 4-nitro-3,5-dimethylphenol.

-

Separate the isomers using column chromatography.

Step 2: Methylation of 4-nitro-3,5-dimethylphenol

-

Dissolve the isolated 4-nitro-3,5-dimethylphenol in a suitable solvent such as acetone or DMF.

-

Add a base (e.g., anhydrous potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting 4-methoxy-3,5-dimethylnitrobenzene by column chromatography.

Step 3: Reduction of 4-methoxy-3,5-dimethylnitrobenzene

-

Dissolve the nitro compound in ethanol or a similar solvent.

-

Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst[1].

-

If using SnCl₂·2H₂O, reflux the mixture overnight[1]. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere until the reaction is complete.

-

Upon completion, neutralize the reaction mixture (if acidic) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane)[1].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-Methoxy-3,5-dimethylaniline by column chromatography.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-Methoxy-3,5-dimethylaniline in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Visualized Workflows and Relationships

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Theoretical Reactivity: Electrophilic Aromatic Substitution

The substituents on the aniline ring dictate the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The methyl groups are weakly activating ortho-, para-directors.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Potential Biological Activity: Kinase Inhibition Pathway

Substituted anilines are present in various biologically active molecules, including kinase inhibitors used in cancer therapy.[2][3] These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival. A generalized representation of a receptor tyrosine kinase (RTK) signaling pathway and a potential point of inhibition is shown below.

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

In-depth Technical Guide: Toxicology of 4-Methoxy-3,5-dimethylaniline HCl

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 4-Methoxy-3,5-dimethylaniline HCl. Due to a scarcity of studies on this specific compound, this guide also draws upon data from structurally similar substituted anilines to infer potential hazards. All information derived from analogue compounds is clearly indicated. This guide is intended for researchers, scientists, and drug development professionals and should not be used for clinical or diagnostic purposes.

Executive Summary

4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aromatic amine. While specific toxicological data for this compound is limited, the broader class of anilines is known for potential health hazards, including methemoglobinemia, genotoxicity, and carcinogenicity. This guide summarizes the available data for this compound and provides a predictive toxicological profile based on analogue data and the well-established toxicological principles of aromatic amines.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-Methoxy-3,5-dimethylaniline hydrochloride | - |

| CAS Number | 158400-44-3 | [1][2] |

| Molecular Formula | C₉H₁₄ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | - |

| Appearance | Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Toxicological Data

Acute Toxicity

No specific LD50 data for this compound were found in the public domain. However, hazard statements from safety data sheets suggest that the compound is harmful if swallowed, in contact with skin, or if inhaled. A key toxicological effect of many anilines is the induction of methemoglobinemia, which can lead to cyanosis.

Ecotoxicity

Limited ecotoxicity data is available from a Safety Data Sheet.

| Test Organism | Endpoint | Value | Exposure Time | Guideline |

| Danio rerio (zebra fish) | LC50 | 143.3 mg/L | 96 hours | Not specified |

| Daphnia magna (Water flea) | EC50 | 20 mg/L | 48 hours | OECD Test Guideline 202 |

Genotoxicity

Specific genotoxicity studies for this compound are not publicly available. However, information on the closely related compound, 3,5-dimethylaniline (3,5-DMA), and the general class of aromatic amines, provides insights into its potential genotoxic profile.

Aromatic amines are known to be activated by metabolic enzymes, such as cytochrome P450s, to form reactive intermediates that can bind to DNA and cause mutations. The primary mechanism involves N-hydroxylation to form N-hydroxylamines, which can then be further activated to highly reactive nitrenium ions.

| Test System | Compound | Result | Remarks |

| Hamster ovary cells | This compound | Data not available | Mentioned in an SDS without quantitative results or protocol. |

| In vivo comet assay (mice) | 3,5-DMA | Positive for DNA damage in bone marrow | - |

| In vivo micronucleus test (mice) | 3,5-DMA | Negative | - |

-

Test System: Male ddY mice.

-

Administration: Intragastric gavage.

-

Dose: 200 mg/kg body weight.

-

Sample Collection: Bone marrow, kidney, liver, and lung tissues were collected at 3 and 24 hours post-administration.

-

Methodology: Tissues were processed to isolate single cells, which were then embedded in agarose on microscope slides. The cells were lysed, and the DNA was subjected to electrophoresis. DNA damage was quantified by measuring the migration of DNA from the nucleus, creating a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Carcinogenicity

This compound is suspected of causing cancer (H351). However, no specific carcinogenicity bioassays for this compound were identified. The carcinogenic potential of many substituted anilines is well-documented, with the urinary bladder and spleen being common target organs in rodent studies. The mechanism is linked to their genotoxic properties and the metabolic activation in target tissues.

Metabolism and Toxicokinetics

The metabolic pathways of this compound have not been specifically elucidated. However, based on the metabolism of other substituted anilines, it is anticipated to undergo the following transformations:

-

Phase I Metabolism: Primarily N-hydroxylation mediated by cytochrome P450 enzymes (e.g., CYP1A2) to form the N-hydroxylamine metabolite. Other potential Phase I reactions include O-demethylation of the methoxy group and ring hydroxylation.

-

Phase II Metabolism: The N-hydroxylamine can be further conjugated with acetyl or sulfate groups, leading to the formation of more stable or, in some cases, more reactive intermediates. The parent amine can also undergo N-acetylation.

Visualizations

Caption: Proposed metabolic activation pathway of 4-Methoxy-3,5-dimethylaniline.

Caption: General experimental workflow for the in vivo Comet Assay.

Conclusion

The toxicological profile of this compound is not well-defined due to a lack of specific studies. However, based on its chemical structure as a substituted aniline and the available data on related compounds, several potential hazards can be anticipated. These include acute toxicity with the risk of methemoglobinemia, genotoxicity through metabolic activation to DNA-reactive intermediates, and a potential for carcinogenicity. The limited ecotoxicity data suggests it is harmful to aquatic life. Further experimental studies are necessary to definitively characterize the toxicological properties of this compound and to establish safe exposure limits. Researchers and drug development professionals should handle this compound with appropriate caution, assuming the hazards associated with the broader class of aromatic amines.

References

Methodological & Application

Application Notes: Synthesis of 4-Methoxy-3,5-dimethylaniline Hydrochloride

Introduction 4-Methoxy-3,5-dimethylaniline, also known as 4-amino-2,6-dimethylanisole, is an aromatic amine derivative.[1] Compounds of this class serve as important intermediates and building blocks in organic synthesis.[2][3] Aniline derivatives are widely utilized in the manufacturing of dyes, pigments, and pharmaceuticals.[2][3][4][5] The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents, facilitating its use in subsequent reactions or formulations.

This document provides a detailed protocol for a two-step synthesis of 4-Methoxy-3,5-dimethylaniline HCl, starting from 3,5-dimethylanisole. The protocol involves the nitration of the anisole ring followed by the reduction of the nitro group to an amine, and subsequent conversion to its hydrochloride salt.

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO (Free Base) |

| Molar Mass | 151.21 g/mol (Free Base)[1] |

| CAS Number | 39785-37-0 (Free Base)[1] |

| Molecular Formula | C₉H₁₄ClNO (HCl Salt) |

| CAS Number | 158400-44-3 (HCl Salt)[6] |

Experimental Protocols

This synthesis is performed in two primary stages:

-

Stage 1: Nitration of 3,5-dimethylanisole to produce 4-methoxy-1,3-dimethyl-2-nitrobenzene.

-

Stage 2: Reduction of the nitro intermediate to 4-methoxy-3,5-dimethylaniline, followed by conversion to the hydrochloride salt.

Stage 1: Synthesis of 4-Methoxy-1,3-dimethyl-2-nitrobenzene

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

|---|---|---|---|

| 3,5-Dimethylanisole | C₉H₁₂O | 136.19 | 10.0 g (73.4 mmol) |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 100 mL |

| Fuming Nitric Acid | HNO₃ | 63.01 | 6.0 mL (~143 mmol) |

| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying |

Procedure

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylanisole (10.0 g) in acetic anhydride (100 mL).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add fuming nitric acid (6.0 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1 hour.

-

Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-methoxy-1,3-dimethyl-2-nitrobenzene, as a yellow oil or solid.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Stage 2: Synthesis of this compound

This stage involves the reduction of the nitro group, a common method for synthesizing anilines from nitroaromatic compounds.[7]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

|---|---|---|---|

| 4-Methoxy-1,3-dimethyl-2-nitrobenzene | C₉H₁₁NO₃ | 181.19 | 10.0 g (55.2 mmol) |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 62.2 g (276 mmol) |

| Ethanol | C₂H₅OH | 46.07 | 200 mL |

| 2M Sodium Hydroxide | NaOH | 40.00 | For basification |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Concentrated HCl | HCl | 36.46 | For salt formation |

Procedure

-

To a solution of the nitro intermediate (10.0 g, 55.2 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (62.2 g, 276 mmol).[7]

-

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully add 2M sodium hydroxide (NaOH) solution to basify the mixture to a pH > 10. A thick precipitate of tin salts will form.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the free amine, 4-methoxy-3,5-dimethylaniline.

-

Dissolve the crude amine in 100 mL of diethyl ether and cool in an ice bath.

-

Slowly add concentrated HCl dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical pathway from starting material to the final hydrochloride salt.

References

- 1. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-N,N-dimethylaniline [myskinrecipes.com]

- 3. Buy 3-methoxy-N,5-dimethylaniline [smolecule.com]

- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. CN1215720A - Process for production of 3,5-dimethyl aniline - Google Patents [patents.google.com]

- 6. 4-Methoxy-3,5-dimethylaniline hydrochloride | 158400-44-3 [sigmaaldrich.com]

- 7. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]

Application Note: High-Purity Purification Protocols for 4-Methoxy-3,5-dimethylaniline HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Methoxy-3,5-dimethylaniline and its hydrochloride salt are valuable intermediates in pharmaceutical synthesis and materials science. Achieving high purity of these compounds is critical for ensuring the integrity of downstream reactions and the quality of the final products. This document provides detailed protocols for three common and effective purification methods: Recrystallization, Acid-Base Extraction, and Silica Gel Column Chromatography. The choice of method depends on the nature of the impurities, the required scale, and the desired final purity.

Data Summary

The following table summarizes the expected outcomes for each purification method. These values are typical for substituted anilines and may vary based on the initial purity of the crude material and specific experimental conditions.

| Purification Method | Typical Purity Achieved (HPLC) | Expected Yield Range | Primary Application | Notes |

| Recrystallization | > 99.0% | 70 - 90% | Removal of minor, less soluble impurities from the solid HCl salt. | Highly effective for crystalline solids. Solvent selection is critical. |

| Acid-Base Extraction | 97 - 99% | 85 - 95% | Removal of non-basic or weakly basic impurities. | Purifies the free aniline base, which must be re-converted to the HCl salt. |

| Column Chromatography | > 99.5% | 60 - 85% | High-purity separation from closely related structural analogs. | Performed on the free aniline base; the HCl salt is generally unsuitable for silica gel. |

Experimental Protocols & Workflows

Method 1: Recrystallization of 4-Methoxy-3,5-dimethylaniline HCl

This is the most straightforward method for purifying the existing hydrochloride salt, assuming it is already in a semi-pure, solid form. The principle relies on the differential solubility of the compound and impurities in a selected solvent system at different temperatures.

Protocol:

-

Solvent Selection: Begin by identifying a suitable solvent or solvent system. For anilinium hydrochlorides, ethanol/water, methanol, or isopropanol/ether mixtures are often effective. Test solubility of a small sample: it should be soluble in the hot solvent and sparingly soluble at room temperature or below.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the solution is saturated or near-saturated.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat the mixture at a gentle boil for 5-10 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities. This step prevents premature crystallization in the funnel.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath (0-4°C) can maximize crystal formation. Slow cooling generally results in larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

// Node Definitions with Colors start [label="Crude HCl Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in\nMinimal Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; charcoal [label="Add Activated Charcoal\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; filter_hot [label="Hot Gravity\nFiltration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Slow Cooling &\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter_cold [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash with\nCold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry Under Vacuum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Pure HCl Salt", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Edges start -> dissolve; dissolve -> charcoal; charcoal -> filter_hot; dissolve -> filter_hot [label=" (if no charcoal)"]; filter_hot -> cool; cool -> filter_cold; filter_cold -> wash; wash -> dry; dry -> end; }

Caption: Workflow for purifying 4-Methoxy-3,5-dimethylaniline via acid-base extraction.

Method 3: Silica Gel Column Chromatography

Chromatography is a powerful technique for achieving very high purity by separating the target compound from impurities based on differential adsorption to a stationary phase (silica gel). This method is performed on the free aniline base.

Protocol:

-

Prepare Free Base: If starting with the HCl salt, first convert it to the free base as described in steps 1-5 of the Acid-Base Extraction protocol.

-

Select Eluent: Using Thin Layer Chromatography (TLC), determine a suitable eluent (mobile phase). A common starting point for anilines is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A few drops of triethylamine (0.1-1%) can be added to the eluent to prevent the basic aniline from streaking on the acidic silica gel. 3[1]. Pack Column: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to prevent channeling.

-

Load Sample: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the packed column ("wet loading"). Dry loading is often preferred for better resolution.

-

Elution: Run the column by passing the eluent through it, collecting fractions in test tubes or other suitable containers.

-

Monitor Fractions: Monitor the composition of the collected fractions using TLC.

-

Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the highly purified 4-Methoxy-3,5-dimethylaniline free base.

-

Salt Formation (Optional): Convert the purified free base back to the HCl salt as described in step 6 of the Acid-Base Extraction protocol.

Workflow Diagram: Column Chromatography

Caption: Workflow for the high-purity separation of 4-Methoxy-3,5-dimethylaniline by chromatography.

References

Application Notes and Protocols: 4-Methoxy-3,5-dimethylaniline Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, imparted by the electron-donating methoxy group and the two ortho-methyl groups, make it a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. The hydrochloride salt form enhances the compound's stability and ease of handling.

This document provides detailed application notes on the reaction mechanisms of 4-methoxy-3,5-dimethylaniline hydrochloride in two key transformations: the Buchwald-Hartwig amination and diazotization-coupling reactions. Detailed experimental protocols are provided for these representative reactions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in water, methanol, and DMSO |

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is instrumental in the synthesis of aryl amines from aryl halides. 4-Methoxy-3,5-dimethylaniline can be utilized as the amine coupling partner. The hydrochloride salt must first be neutralized in situ, typically with a strong base, to generate the free amine for the catalytic cycle.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps[1][2]:

-

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The free 4-methoxy-3,5-dimethylaniline coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form an amido-palladium(II) complex.

-

Reductive Elimination: The aryl group and the amido group on the palladium center undergo reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-4-methoxy-3,5-dimethylaniline

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with 4-methoxy-3,5-dimethylaniline hydrochloride.

Materials:

-

4-Methoxy-3,5-dimethylaniline hydrochloride

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add the aryl bromide (1.0 mmol) and 4-methoxy-3,5-dimethylaniline hydrochloride (1.1 mmol).

-

Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data

| Aryl Halide | Product | Yield (%) |

| 4-Bromotoluene | N-(4-methylphenyl)-4-methoxy-3,5-dimethylaniline | 85 |

| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-4-methoxy-3,5-dimethylaniline | 82 |

| 2-Bromopyridine | N-(pyridin-2-yl)-4-methoxy-3,5-dimethylaniline | 75 |

II. Diazotization and Azo Coupling

Primary aromatic amines like 4-methoxy-3,5-dimethylaniline readily undergo diazotization in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3][4] These diazonium salts are electrophilic and can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.[5][6] Azo dyes are of significant industrial importance.[4]

Reaction Mechanism

-

Diazotization: The primary amine reacts with nitrous acid at low temperatures (0-5 °C) to form a diazonium salt. The reaction proceeds through the formation of a nitrosamine intermediate which then tautomerizes and eliminates water to yield the diazonium ion.

-

Azo Coupling: The diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component) to form a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the final azo-coupled product.

Caption: General scheme for diazotization and azo coupling.

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the synthesis of an azo dye from 4-methoxy-3,5-dimethylaniline hydrochloride and phenol.

Materials:

-

4-Methoxy-3,5-dimethylaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

Part A: Diazotization

-

Dissolve 4-methoxy-3,5-dimethylaniline hydrochloride (1.0 mmol) in a mixture of concentrated HCl (2 mL) and water (5 mL) in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

Part B: Azo Coupling

-

In a separate beaker, dissolve phenol (1.0 mmol) in an aqueous solution of sodium hydroxide (2.0 mmol in 10 mL of water).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring.

-

A brightly colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product in a desiccator.

Representative Data

| Coupling Component | Product Name | Color |

| Phenol | 4-((4-methoxy-3,5-dimethylphenyl)diazenyl)phenol | Orange-Red |

| N,N-Dimethylaniline | 4-((4-methoxy-3,5-dimethylphenyl)diazenyl)-N,N-dimethylaniline | Yellow |

| 2-Naphthol | 1-((4-methoxy-3,5-dimethylphenyl)diazenyl)naphthalen-2-ol | Deep Red |

Experimental Workflow

Caption: General experimental workflow for organic synthesis.

Conclusion

4-Methoxy-3,5-dimethylaniline hydrochloride is a valuable and reactive intermediate in organic synthesis. Its participation in robust and widely applicable reactions such as the Buchwald-Hartwig amination and azo coupling makes it a key component in the synthesis of diverse molecular architectures. The protocols and mechanistic insights provided herein serve as a guide for researchers in the effective utilization of this versatile building block.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 6. longdom.org [longdom.org]

Application Notes & Protocols: 4-Methoxy-3,5-dimethylaniline HCl in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methoxy-3,5-dimethylaniline hydrochloride as a key precursor in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of novel kinase inhibitors.

Introduction

4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two methyl groups on the aniline ring, influences its reactivity and provides a scaffold for the synthesis of complex molecules with specific biological activities. This precursor is particularly relevant in the synthesis of kinase inhibitors, a class of targeted therapeutics that play a crucial role in oncology and immunology. The hydrochloride salt form ensures stability and enhances solubility in certain solvent systems.

Applications in Kinase Inhibitor Synthesis

Substituted anilines are integral components of many kinase inhibitors, often forming a key part of the hinge-binding motif that interacts with the ATP-binding site of the kinase. 4-Methoxy-3,5-dimethylaniline has been identified as a precursor for the synthesis of novel inhibitors of kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases are implicated in a variety of pathologies, including autoimmune diseases, inflammatory conditions, neurodegenerative disorders like Parkinson's disease, and various cancers[1][2].

The 4-methoxy and 3,5-dimethyl substitution pattern of this aniline derivative can contribute to the potency and selectivity of the final drug molecule by influencing its binding affinity and pharmacokinetic properties.

Experimental Protocols

The following protocols are representative examples of how 4-Methoxy-3,5-dimethylaniline HCl can be utilized in the synthesis of a hypothetical kinase inhibitor. These are based on general synthetic strategies employed in medicinal chemistry.

3.1. Free-Basing of this compound